4-(1H-imidazol-2-yl)piperidine
Description
4-(1H-Imidazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with an imidazole moiety at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with biological targets, such as opioid receptors () and serotoninergic receptors (). The imidazole ring contributes to hydrogen bonding and metal coordination, while the piperidine ring enhances conformational flexibility, enabling diverse pharmacological applications.
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNKIVCXVAKYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534432 | |
| Record name | 4-(1H-Imidazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647024-44-0 | |
| Record name | 4-(1H-Imidazol-2-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647024-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-2-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used to prepare imidazole derivatives . These methods typically involve the use of aldehydes, amines, and other reagents under controlled conditions to form the imidazole ring, which is then coupled with a piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-imidazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(1H-imidazol-2-yl)piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, the imidazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperidine Ring
4-Phenyl-4-[1H-imidazol-2-yl]piperidine
- Structure : A phenyl group is added at the 4-position of the piperidine ring alongside the imidazole moiety.
- Pharmacology : Exhibits potent delta-opioid receptor agonism (Ki = 18 nM) with >258-fold selectivity over mu-opioid receptors .
- Key Difference: The phenyl group enhances receptor selectivity by sterically blocking interactions with non-target receptors.
4-(1-Methyl-1H-imidazol-2-yl)piperidine
Modifications on the Imidazole Ring
4-(1H-Imidazol-4-yl)piperidine
- Structure : Imidazole substitution at the 4-position instead of 2-position.
- Key Difference : The 4-imidazolyl configuration alters hydrogen-bonding interactions, shifting receptor specificity.
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride
- Structure : Cyclopropylmethyl substitution on the imidazole nitrogen (CAS 1785764-47-7).
- Physicochemical Properties : Dihydrochloride salt enhances aqueous solubility (critical for oral bioavailability) .
- Applications: Potential use in central nervous system (CNS) drugs due to improved pharmacokinetics.
Piperidine Derivatives with Additional Heterocycles
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine
- Structure : Incorporates a benzimidazole-pyridine hybrid system.
- Applications : Explored in cancer research and kinase inhibition ().
- Key Difference : The benzimidazole moiety increases aromatic stacking interactions, enhancing binding to DNA or enzyme active sites.
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine Dihydrochloride
Biological Activity
4-(1H-imidazol-2-yl)piperidine is a chemical compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring attached to a piperidine moiety. The molecular formula is , and it has a molecular weight of approximately 151.21 g/mol. The compound's structure allows it to engage in various interactions with biological macromolecules, influencing its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
2. Interaction with Opioid Receptors
A series of derivatives based on this compound have been synthesized and evaluated for their affinity towards opioid receptors (delta, mu, and kappa). Notably, one derivative demonstrated a Ki value of 18 nM for the delta-opioid receptor and exhibited >258-fold selectivity over mu-receptors . This selectivity indicates potential for developing new analgesics with reduced side effects associated with traditional opioids.
3. Anxiolytic and Antidepressant Effects
Further studies have highlighted the anxiolytic and antidepressant-like effects of certain derivatives in animal models. For instance, compounds derived from this compound showed significant activity in the mouse tail suspension test, indicating their potential as therapeutic agents for anxiety and depression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The imidazole ring can coordinate with metal ions in enzyme active sites, modulating enzymatic activity .
- Receptor Binding : The compound's structure allows it to bind selectively to various receptors, influencing neurotransmitter systems involved in pain perception and mood regulation .
Research Findings
Recent studies have focused on synthesizing new derivatives based on this compound to enhance its biological activity. These derivatives have been tested for their binding affinities and functional activities against various biological targets.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(1H-benzimidazol-2-yl)piperidine | C8H10N4 | Enhanced receptor binding |
| 4-(1H-pyrrolo[2,3-b]quinolin-2-yl)piperidine | C12H12N2 | Potential neuroprotective effects |
| tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | Improved solubility and reactivity |
Case Studies
Several case studies have been published demonstrating the efficacy of this compound derivatives in preclinical models:
- Study on Opioid Receptor Agonism : A study demonstrated that a specific derivative acted as a full agonist at delta-opioid receptors, providing insights into its potential use in pain management .
- Behavioral Studies : In behavioral assays assessing anxiety and depression-like behaviors in rodents, certain derivatives exhibited significant reductions in stress responses, highlighting their therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
